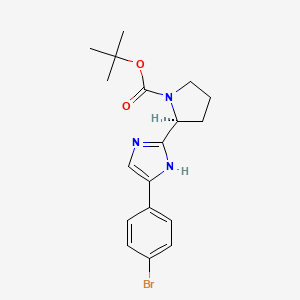

(S)-tert-butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Description

Molecular Identity and Classification

(S)-tert-butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate exists as a well-characterized chemical entity with defined physicochemical properties and structural parameters. The compound belongs to the class of heterocyclic organic compounds that incorporate both imidazole and pyrrolidine ring systems within a single molecular framework. This dual heterocyclic architecture represents a sophisticated approach to molecular design, where each ring system contributes distinct electronic and steric properties to the overall molecular profile.

The molecular architecture of this compound features several distinctive structural elements that contribute to its chemical and biological properties. The pyrrolidine ring adopts an (S)-stereochemical configuration at the carbon-2 position, which is directly bonded to the imidazole ring system. This stereochemical arrangement is crucial for the compound's three-dimensional structure and potential biological activity, as stereochemistry often determines the selectivity and potency of bioactive molecules.

The imidazole ring system bears a 4-bromophenyl substituent at the 5-position, introducing both electronic and steric modifications to the heterocyclic framework. The bromine atom on the phenyl ring serves as a potential site for further chemical modifications and may influence the compound's interaction with biological targets through halogen bonding interactions. The pyrrolidine nitrogen is protected with a tert-butyl carboxylate group, which serves both as a protecting group during synthesis and as a modulator of the compound's physicochemical properties.

The compound exists under multiple systematic naming conventions, reflecting the complexity of its structure and the various approaches to chemical nomenclature. Alternative names include tert-butyl (2S)-2-[5-(4-bromophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate and 1-Pyrrolidinecarboxylic acid, 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-, 1,1-dimethylethyl ester, (2S)-. These naming variations highlight the systematic approach to describing the compound's structural features and stereochemical characteristics.

Historical Context of Imidazole-Pyrrolidine Hybrid Structures

The development of imidazole-pyrrolidine hybrid structures represents a convergence of two historically significant areas of heterocyclic chemistry, each with distinct evolutionary pathways in medicinal chemistry research. Imidazole, first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia, was initially called glyoxaline. This five-membered planar ring exhibits unique amphoteric properties, functioning as both an acid and a base, with a calculated dipole moment of 3.61 Debye, making it completely soluble in water.

The pyrrolidine scaffold, also known as tetrahydropyrrole, represents a saturated five-membered nitrogen heterocycle with the molecular formula (CH₂)₄NH. Pyrrolidine is characterized as a cyclic secondary amine and classified as a saturated heterocycle, appearing as a colorless liquid that is miscible with water and most organic solvents. The industrial production of pyrrolidine involves the reaction of 1,4-butanediol and ammonia at temperatures of 165–200 degrees Celsius and pressures of 17–21 megapascals in the presence of cobalt- and nickel oxide catalysts supported on alumina.

The historical significance of these heterocyclic systems extends beyond their individual properties to their widespread occurrence in natural products and biological systems. Imidazole rings are present in numerous natural alkaloids and serve as essential components in biological building blocks such as histidine and the related hormone histamine. Many pharmaceutically important drugs contain imidazole rings, including certain antifungal drugs, the nitroimidazole series of antibiotics, and the sedative midazolam. When fused to a pyrimidine ring, imidazole forms purines, which represent the most widely occurring nitrogen-containing heterocycles in nature.

Pyrrolidine derivatives have demonstrated remarkable diversity in their pharmacological activities, with applications spanning anticancer, anti-inflammatory, antiviral, antimalarial, antitumoral, anticonvulsant, and antioxidant activities. The pyrrolidine ring structure is present in numerous natural alkaloids, including nicotine and hygrine, and forms the basis for racetam compounds such as piracetam and aniracetam. The amino acids proline and hydroxyproline are structurally considered derivatives of pyrrolidine, highlighting the fundamental importance of this scaffold in biological systems.

The combination of imidazole and pyrrolidine scaffolds in hybrid structures represents a strategic approach to drug discovery, leveraging the complementary properties of both heterocyclic systems. Recent research has demonstrated that hybrid molecules incorporating imidazoles exhibit broad pharmacological spectra, attributed to the chemical characteristics of their nitrogen atoms. These hybrid systems have shown significant biological activities including antibacterial, antifungal, antituberculosis, antiviral, anticancer, antioxidant, antidiabetic, anti-inflammatory, and analgesic effects.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry stems from its embodiment of several key design principles that are fundamental to contemporary drug discovery efforts. The compound represents an advanced example of heterocyclic hybrid design, where multiple pharmacophores are strategically combined to potentially enhance biological activity and selectivity.

In the context of medicinal chemistry, the pyrrolidine ring offers unique advantages due to its sp³-hybridization, which allows for efficient exploration of pharmacophore space. The contribution to molecular stereochemistry and the increased three-dimensional coverage due to the non-planarity of the ring, a phenomenon called pseudorotation, enhances the compound's potential for selective protein binding. This three-dimensional character is particularly important in the development of compounds with high selectivity for specific biological targets.

The imidazole component contributes additional pharmacological significance through its amphoteric nature and ability to participate in hydrogen bonding interactions. The imidazole ring's aromatic character, arising from the presence of six π-electrons, provides opportunities for π-π stacking interactions with aromatic amino acid residues in protein binding sites. The high polarity of the imidazole system, evidenced by its substantial dipole moment, facilitates interactions with polar environments in biological systems.

Research has demonstrated that pyrrolidine-containing compounds continue to be utilized as intermediates in drug research and development studies for the development of molecules that could serve as new drug candidates. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases. The stereogenicity of carbons in the pyrrolidine ring is particularly significant, as different stereoisomers and spatial orientations of substituents can lead to different biological profiles of drug candidates due to different binding modes to enantioselective proteins.

The compound's structural relationship to established pharmaceutical intermediates adds to its medicinal chemistry significance. Research has identified similar imidazole-pyrrolidine structures as intermediates in the synthesis of important antiviral agents, including those used in hepatitis C treatment. The presence of the 4-bromophenyl substituent provides opportunities for structure-activity relationship studies, as halogen substitutions are known to modulate biological activity through both electronic and steric effects.

The tert-butyl carboxylate protecting group serves multiple functions in the compound's design, providing both synthetic utility and potential for bioactivation through metabolic processes. This protecting group strategy is commonly employed in prodrug design, where the protected form exhibits different pharmacokinetic properties compared to the deprotected active form. The ability to selectively remove protecting groups under specific conditions allows for controlled release of active compounds in biological systems.

Contemporary research in imidazole hybrid chemistry has demonstrated the therapeutic potential of compounds incorporating both imidazole and pyrrolidine motifs. These hybrid molecules have shown promise in addressing critical health challenges, with molecular docking studies and structure-activity relationship discussions providing insights into their interactions with key enzymes and receptors. The development of novel imidazole hybrids continues to be an active area of research, with significant potential for addressing unmet medical needs in various therapeutic areas.

Properties

IUPAC Name |

tert-butyl (2S)-2-[5-(4-bromophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrN3O2/c1-18(2,3)24-17(23)22-10-4-5-15(22)16-20-11-14(21-16)12-6-8-13(19)9-7-12/h6-9,11,15H,4-5,10H2,1-3H3,(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJWRHUDDTVGHP-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidazole Ring Formation

The imidazole core is commonly synthesized by condensation of 4-bromobenzaldehyde with ammonium acetate and a suitable ketone or ketoester precursor under acidic conditions, such as acetic acid, at elevated temperatures (25–95°C) for extended periods (up to 16 hours). This step forms the 5-(4-bromophenyl)-1H-imidazole moiety essential for the target compound.

Pyrrolidine Functionalization and Boc Protection

The pyrrolidine derivative is prepared starting from pyrrolidin-2-ylmethanol or DL-proline as the chiral precursor. The nitrogen atom of the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of bases such as triethylamine or potassium carbonate. Typical reaction conditions involve stirring in dichloromethane or diethyl ether-water mixtures at room temperature (20–25°C) for 3 to 16 hours.

Example 1: Reaction of pyrrolidin-2-ylmethanol with Boc₂O in dichloromethane with triethylamine at 20°C overnight yields tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate with yields ranging from 48% to 98% depending on conditions and purification methods.

Example 2: Reduction of DL-proline with borane-THF followed by Boc protection in diethyl ether-water with potassium carbonate yields the Boc-protected pyrrolidine derivative in 76% yield.

Coupling and Final Assembly

The coupling of the bromophenyl-substituted imidazole moiety to the Boc-protected pyrrolidine is typically achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). The reaction mixture is often heated (e.g., 110°C) in polar aprotic solvents such as DMF or DMSO for extended times (up to 16 hours). After coupling, acidic deprotection or further purification steps may be employed to obtain the final compound.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Boc Protection of Pyrrolidin-2-ylmethanol | Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 20°C, 16 h | 90–98% | Purified by column chromatography |

| Reduction of DL-proline and Boc Protection | Borane-THF, BF3·Et2O, K2CO3, diethyl ether-water, 0°C to RT, 16 h | 76% | Colorless oil obtained |

| Imidazole Formation | 4-Bromobenzaldehyde, ammonium acetate, ketone precursor, acetic acid, 25–95°C, 16 h | Not specified | Forms 5-(4-bromophenyl)imidazole core |

| Coupling Reaction | Boc-protected pyrrolidine derivative, bromophenyl imidazole, Cs2CO3, DMF/DMSO, 110°C, 16 h | Moderate (e.g., 58%) | Followed by acidic work-up and purification |

The (S)-configuration at the pyrrolidine ring is maintained by starting from chiral precursors such as (S)-2-(2-(4-bromophenyl)-2-oxoethyl)-1-tert-butyl pyrrolidine-1,2-dicarboxylate or by employing chiral auxiliaries and enantioselective catalysts during synthesis. Reaction conditions are carefully controlled to prevent racemization, including low temperatures and short reaction times where applicable.

Purification is typically performed by silica gel column chromatography using gradients of hexane/ethyl acetate or methanol/dichloromethane. Recrystallization may also be employed.

Characterization techniques include:

- NMR Spectroscopy: ¹H NMR signals characteristic of imidazole protons (δ 7.2–8.1 ppm), Boc tert-butyl group (δ ~1.4 ppm), and pyrrolidine ring protons.

- Mass Spectrometry: Molecular ion peaks consistent with molecular weight ~392–406 g/mol.

- X-ray Crystallography: Single-crystal diffraction to confirm stereochemistry and molecular conformation.

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Solvents | Dichloromethane, diethyl ether, DMF, DMSO, toluene | Choice depends on step |

| Temperature | 0–110°C | Room temperature for Boc protection; higher for coupling |

| Reaction Time | 3–16 hours | Longer times for condensation and coupling |

| Bases | Triethylamine, potassium carbonate, cesium carbonate | Used for Boc protection and coupling |

| Purification | Column chromatography, recrystallization | Essential for high purity |

| Yield Range | 48–98% (varies by step) | High yield in Boc protection; moderate in coupling |

The preparation of (S)-tert-butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves well-established organic synthesis techniques including imidazole ring formation, Boc protection of the pyrrolidine nitrogen, and palladium-catalyzed coupling reactions. Control of stereochemistry is achieved by starting from chiral precursors and maintaining mild reaction conditions. Purification and characterization steps ensure the production of a high-purity compound suitable for further pharmaceutical research applications.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

(S)-tert-butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions, while the bromophenyl group can participate in π-π interactions with aromatic amino acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural and Functional Group Differences

Key Observations :

- Enantiomers : The (R)-enantiomer (CAS 1240893-76-8) shares identical functional groups but differs in stereochemistry, which can significantly alter biological activity in chiral environments .

- Boronate Ester : The boronate ester variant (CAS 1007882-12-3) is tailored for Suzuki-Miyaura cross-coupling reactions, offering versatility in forming carbon-carbon bonds compared to the bromophenyl group’s role as a leaving group .

Key Observations :

- The boronate ester derivative has notable hazards (e.g., respiratory irritation), likely due to its boron-containing group, whereas the bromophenyl compound’s risks are unspecified but may involve bromine-related toxicity .

- The ethynyl derivative requires stringent storage under nitrogen, suggesting sensitivity to oxidation .

Key Observations :

- The bromophenyl group in the target compound facilitates substitutions, while the boronate ester enables cross-coupling, expanding its utility in constructing complex architectures .

- The dibromo derivative’s dual halogenation may enhance binding in medicinal chemistry but complicates regioselective reactions .

Commercial Availability and Pricing

Table 4: Supplier and Cost Comparison

| Compound (CAS) | Supplier | Purity | Price (per gram) |

|---|---|---|---|

| Boronate Ester (1007882-12-3) | Chemenu | 98% | $310 |

| Ethynyl Derivative (1228968-41-9) | MSE Supplies | ≥96% | Not disclosed |

Key Observations :

- The boronate ester’s higher price reflects its specialized role in coupling reactions .

Biological Activity

(S)-tert-Butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes existing research findings, data tables, and case studies to provide a comprehensive overview of its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1007882-04-3 |

| Molecular Formula | C₁₈H₂₂BrN₃O₂ |

| Molecular Weight | 392.29 g/mol |

| Purity | ≥97.0% (HPLC) |

| Appearance | Off-white to light yellow solid |

| Storage Conditions | 2-8°C, protect from light |

Research indicates that this compound exhibits its biological activity primarily through modulation of various cellular pathways involved in cancer progression. Its structure suggests potential interactions with specific enzymes and receptors that are crucial in tumor biology.

Anticancer Activity

Several studies have highlighted the compound's anticancer properties:

- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HePG-2 (liver cancer), Hep-2 (laryngeal cancer), and Caco-2 (colorectal cancer). The IC₅₀ values ranged from 0.29 to 0.90 µM, indicating potent activity comparable to established chemotherapeutics like doxorubicin, which has an IC₅₀ range of 0.51 to 0.73 µM .

- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound may inhibit topoisomerase II and exhibit DNA intercalating properties, leading to apoptosis in cancer cells . These findings suggest that the compound could disrupt DNA replication and transcription processes essential for cancer cell survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

- The presence of the bromophenyl group enhances lipophilicity, potentially improving cell membrane permeability.

- The imidazole moiety may facilitate interactions with biological targets due to its ability to engage in hydrogen bonding and π-stacking interactions .

Study 1: Evaluation of Anticancer Activity

In a recent study published in Molecules, researchers evaluated the anticancer effects of various pyrrolidine derivatives, including this compound. The study utilized both in vitro cytotoxicity assays and in vivo models to assess efficacy. The results indicated significant tumor growth inhibition in xenograft models, supporting the compound's potential as a therapeutic agent .

Study 2: Mechanistic Insights

Another study focused on elucidating the molecular mechanisms behind the anticancer effects of this compound. It was found that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering oxidative stress and subsequent cell death . This oxidative mechanism is a promising avenue for further exploration in drug development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-tert-butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate?

- Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions to attach the 4-bromophenyl group to the imidazole core. Key steps include:

- Boc protection : Use tert-butyl carbamate to protect the pyrrolidine nitrogen, ensuring regioselectivity during subsequent reactions .

- Purification : Employ flash column chromatography (e.g., ethanol/chloroform 1:8) to isolate intermediates, followed by NMR (¹H, ¹³C) and mass spectrometry for structural confirmation .

- Coupling optimization : Utilize triethylamine as a base in dichloromethane to enhance reaction efficiency .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Answer :

- HPLC : Assess purity (≥98%) under standardized conditions .

- NMR spectroscopy : ¹H and ¹³C NMR to verify stereochemistry and substituent positions. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in ¹H NMR .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₂BrN₃O₂: 392.09) .

Q. How should researchers handle stability issues during storage of this compound?

- Answer :

- Store under inert gas (argon/nitrogen) at -20°C to prevent Boc group hydrolysis.

- Conduct periodic stability tests via HPLC to detect degradation products (e.g., free pyrrolidine or imidazole derivatives) .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of the 4-bromophenyl group to the imidazole ring?

- Answer :

- Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling, monitoring yields via LC-MS .

- Solvent effects : Compare DMF (polar aprotic) vs. THF (moderate polarity) to improve solubility of aryl halide intermediates .

- Temperature control : Perform reactions at 80–100°C to balance reaction rate and side-product formation .

Q. What strategies resolve discrepancies between theoretical and experimental NMR spectra?

- Answer :

- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent interference in ¹H NMR .

- 2D NMR (COSY, HSQC) : Map coupling patterns and assign carbons to distinguish overlapping signals (e.g., imidazole protons vs. aromatic protons) .

- Comparative analysis : Cross-reference with spectra of structurally analogous compounds, such as tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate .

Q. How can enantiomeric purity of the (S)-configured pyrrolidine moiety be validated?

- Answer :

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (90:10) to separate enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess (ee) .

- Polarimetry : Compare specific rotation values with literature data for (S)-configured Boc-pyrrolidine derivatives (e.g., [α]D²⁵ = +15° to +25°) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.